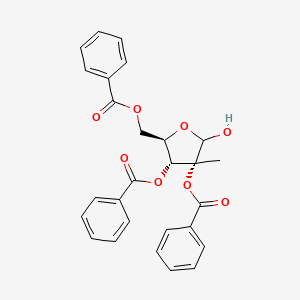

2,3,5-tri-O-benzoyl-2-C-methyl-D-ribofuranose

Description

Properties

IUPAC Name |

[(2R,3R,4R)-3,4-dibenzoyloxy-5-hydroxy-4-methyloxolan-2-yl]methyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24O8/c1-27(35-25(30)20-15-9-4-10-16-20)22(34-24(29)19-13-7-3-8-14-19)21(33-26(27)31)17-32-23(28)18-11-5-2-6-12-18/h2-16,21-22,26,31H,17H2,1H3/t21-,22-,26?,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGOREDWQTFTUTC-KXGJQKBVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(OC1O)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1([C@@H]([C@H](OC1O)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20725309 | |

| Record name | 2,3,5-Tri-O-benzoyl-2-C-methyl-D-ribofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20725309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30361-17-2 | |

| Record name | 2,3,5-Tri-O-benzoyl-2-C-methyl-D-ribofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20725309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,3,5-tri-O-benzoyl-2-C-methyl-D-ribofuranose CAS number

An In-Depth Technical Guide to 2,3,5-tri-O-benzoyl-2-C-methyl-D-ribofuranose (CAS: 30361-17-2)

Introduction

This compound is a synthetically crucial derivative of D-ribose, distinguished by a methyl group at the C2 position and benzoyl protecting groups at the C2, C3, and C5 positions. Its Chemical Abstracts Service (CAS) number is 30361-17-2.[1][2] This compound is not merely a laboratory curiosity; it is a high-value intermediate and a fundamental building block in the field of medicinal chemistry and drug discovery. Its primary significance lies in its role as a precursor for the synthesis of 2'-C-methylated nucleoside analogues, a class of molecules that has demonstrated potent antiviral and anticancer properties. The strategic placement of the C2-methyl group sterically influences the sugar pucker and imparts critical metabolic stability to the resulting nucleosides, making this intermediate a subject of intense interest for researchers developing next-generation therapeutics. This guide provides a comprehensive overview of its properties, synthesis, characterization, and applications for professionals in the scientific community.

Physicochemical Properties

A clear understanding of the fundamental properties of this compound is essential for its effective use in synthesis. The benzoyl groups render the molecule highly lipophilic and suitable for reactions in common organic solvents.

| Property | Value | Source |

| CAS Number | 30361-17-2 | [1][2] |

| Molecular Formula | C₂₇H₂₄O₈ | [1][2] |

| Molecular Weight | 476.47 g/mol | [2] |

| Appearance | Solid | [3] |

| Purity | Typically ≥98% | [3] |

| Storage Temperature | 4°C | [1] |

Synthesis and Mechanistic Rationale

The synthesis of this compound is a multi-step process that begins with commercially available D-ribose. The strategic objective is to introduce a methyl group at the C2 position while appropriately protecting the hydroxyl groups to ensure regioselectivity and prevent unwanted side reactions.

Experimental Protocol: A Generalized Synthetic Pathway

The following protocol is a representative synthesis, illustrating the core chemical transformations. The causality behind each step is explained to provide deeper insight.

-

Step 1: Protection of D-Ribose.

-

Procedure: D-ribose is first converted to its methyl ribofuranoside by reacting it with methanol under acidic catalysis. This step protects the anomeric hydroxyl group and favors the furanose ring form. The remaining hydroxyl groups (C2, C3, C5) are then protected using a suitable reagent, such as conversion to an isopropylidene acetal, to allow for selective modification of the C2 position in subsequent steps.

-

Expertise & Causality: The initial protection is critical. Using an acid catalyst like HCl in methanol is a standard and efficient method for forming methyl glycosides. This anomeric protection prevents the ring from opening and participating in side reactions during the subsequent benzoylation steps.

-

-

Step 2: Benzoylation.

-

Procedure: The protected ribose derivative is subjected to benzoylation using benzoyl chloride in the presence of a base like pyridine. This reaction protects the hydroxyl groups at the C3 and C5 positions.

-

Expertise & Causality: Benzoyl groups are chosen for their robustness. They are stable to a wide range of reaction conditions, including those required for methylation, yet can be removed under controlled basic conditions (e.g., with sodium methoxide in methanol) at the end of the synthesis. Pyridine acts as both a solvent and a base to neutralize the HCl generated during the reaction.

-

-

Step 3: Introduction of the 2-C-Methyl Group.

-

Procedure: The hydroxyl group at the C2 position is first oxidized to a ketone using a mild oxidizing agent (e.g., Dess-Martin periodinane). The resulting ketone is then treated with a methylating agent, such as methylmagnesium bromide (a Grignard reagent) or trimethylaluminum, to introduce the methyl group at the C2 position. This reaction proceeds via nucleophilic addition to the carbonyl.

-

Expertise & Causality: The oxidation-addition sequence is a reliable method for C-alkylation of sugars. The choice of a mild oxidant minimizes the risk of over-oxidation. The stereochemical outcome of the methyl addition is a critical consideration for the final product's biological activity.

-

-

Step 4: Final Benzoylation and Deprotection/Reprotection.

-

Procedure: Following the methylation, the newly formed tertiary alcohol at C2 is protected with a benzoyl group. Any other temporary protecting groups from Step 1 are then selectively removed, and the hydroxyl groups are fully benzoylated to yield the final target molecule.

-

Expertise & Causality: This final step ensures that the molecule is fully and uniformly protected with benzoyl groups, which is often the desired form for subsequent glycosylation reactions in nucleoside synthesis.

-

-

Step 5: Purification.

-

Procedure: The crude product is purified using column chromatography on silica gel.

-

Expertise & Causality: Chromatography is essential to separate the target compound from any unreacted starting materials, reagents, and stereoisomeric byproducts, ensuring the high purity (≥98%) required for pharmaceutical applications.[3]

-

Synthetic Workflow Diagram

Caption: Generalized synthetic pathway from D-Ribose.

Structural Elucidation and Characterization

The identity and purity of this compound are unequivocally confirmed through a combination of modern analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural confirmation.

-

¹H NMR: The spectrum would show characteristic aromatic proton signals for the three benzoyl groups (typically in the δ 7.2-8.1 ppm range). A key diagnostic signal would be a singlet for the C2-methyl group. The protons on the furanose ring would appear as a series of multiplets, with their coupling constants providing information about the ring's conformation.[4]

-

¹³C NMR: The spectrum would display signals for the carbonyl carbons of the benzoyl groups (~165-166 ppm), aromatic carbons, the carbons of the furanose ring, and a distinct signal for the C2-methyl carbon.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula (C₂₇H₂₄O₈) by providing a highly accurate mass-to-charge ratio of the molecular ion.[3]

-

High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the final compound, ensuring it meets the stringent requirements for use in pharmaceutical synthesis.

| Technique | Expected Key Observations |

| ¹H NMR | Aromatic signals (δ ~7.2-8.1 ppm), singlet for C2-CH₃, furanose proton multiplets. |

| ¹³C NMR | Carbonyl signals (δ ~165 ppm), aromatic signals, furanose carbon signals, C2-CH₃ signal. |

| HRMS | Molecular ion peak corresponding to the exact mass of C₂₇H₂₄O₈ + H⁺ or Na⁺. |

| HPLC | Single major peak indicating purity ≥98%. |

Applications in Drug Discovery and Development

The paramount application of this compound is its role as a key intermediate in the synthesis of modified nucleosides.[3][5] This is not a trivial application; it is central to the development of some of the most important antiviral and anticancer drugs.

The Gateway to 2'-C-Methyl-Nucleoside Analogues

The compound serves as the glycosyl donor in a crucial glycosylation reaction with a variety of nucleobases (e.g., pyrimidines like uracil and purines like adenine). This reaction, often a variation of the silyl-Hilbert-Johnson reaction, couples the protected sugar to the base, forming the N-glycosidic bond that is the hallmark of a nucleoside.[6][7]

Following glycosylation, the benzoyl protecting groups are removed to yield the final 2'-C-methyl-nucleoside analogue.

Why is the 2'-C-Methyl Modification Important?

-

Enhanced Metabolic Stability: The methyl group at the 2' position provides steric hindrance that protects the nucleoside from rapid degradation by cellular enzymes like phosphorylases. This leads to a longer biological half-life and improved therapeutic efficacy.

-

Conformational Locking: The bulky methyl group influences the sugar pucker conformation of the ribose ring, often locking it into a specific shape (e.g., C3'-endo). This can enhance the molecule's ability to bind to and inhibit target viral or cellular enzymes, such as polymerases.

-

Potent Antiviral Activity: 2'-C-methyl-nucleosides are renowned for their potent activity against RNA viruses. A prime example is their use in developing drugs against the Hepatitis C virus (HCV), where they act as chain terminators for the viral RNA-dependent RNA polymerase.

Logical Flow to Drug Candidate

Caption: From intermediate to active pharmaceutical ingredient.

Safety, Handling, and Storage

As a fine chemical intermediate, proper handling is imperative.

-

Personal Protective Equipment (PPE): Always use standard laboratory PPE, including safety glasses, gloves, and a lab coat.[3]

-

Hazard Statements: Based on related compounds, it may cause skin, eye, and respiratory irritation.[3][8]

-

Storage: The compound should be stored in a cool, dry place. A temperature of 4°C is recommended for long-term stability.[1]

Conclusion

This compound (CAS: 30361-17-2) is a cornerstone intermediate for advanced medicinal chemistry. Its true value is realized in its conversion to 2'-C-methylated nucleosides, which are critical components in the fight against viral diseases and cancer. The technical details surrounding its synthesis, characterization, and application underscore its strategic importance in the pharmaceutical pipeline. For researchers and drug development professionals, a thorough understanding of this molecule provides a powerful tool for designing and creating novel, effective therapeutics.

References

-

2, 3, 5-Tri-O-benzoyl-2-C-methyl-D-ribofuranose. (n.d.). CD BioGlyco. Retrieved January 20, 2026, from [Link]

-

1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

-

1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

-

The Synthesis of Ribose and Nucleoside Derivatives. (2018). Madridge Publishers. Retrieved January 20, 2026, from [Link]

-

Synthesis of 2'-O-β-D-ribofuranosyl nucleosides. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Synthesis new nucleoside of 1,3-bis-(2,3,5-tri-O-benzoyl-β-D-ribofuranosyl)-8-(trifluoromethyl)-2-methyl-4-quinazolinone. (2018). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Efficient Synthesis of Methyl 3,5-Di-O-benzyl-α-d-ribofuranoside and Application to the Synthesis of 2'-C-β-Alkoxymethyluridines. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

The Strategic Importance of 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose in Drug Synthesis. (n.d.). Xiamen Aeco Chemical Co., Ltd. Retrieved January 20, 2026, from [Link]

-

Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations. (2022). National Institutes of Health. Retrieved January 20, 2026, from [Link]

-

How can I synthesize 1-O-Acetyl-2,3,5-tri-O-benzoyl-b-D-ribofuranose? (2014). ResearchGate. Retrieved January 20, 2026, from [Link]

-

2,3,5-Tri-O-benzyl-d-xylofuranose. (2022). MDPI. Retrieved January 20, 2026, from [Link]

- Preparation technology of 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose. (2012). Google Patents.

-

2',3',5'-Tri-O-benzoyl-1-O-p-nitro-benzoyl D-ribofuranose, Purity ≥95%. (n.d.). CD BioGlyco. Retrieved January 20, 2026, from [Link]

Sources

- 1. cdn.usbio.net [cdn.usbio.net]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. 2, 3, 5-Tri-O-benzoyl-2-C-methyl-D-ribofuranose - CD BioGlyco [bioglyco.com]

- 4. Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. madridge.org [madridge.org]

- 6. researchgate.net [researchgate.net]

- 7. 1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose | Benchchem [benchchem.com]

- 8. 2,3,5-Tri-O-benzyl-D-ribofuranose, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

A Senior Application Scientist's Guide to the Synthesis of 2,3,5-tri-O-benzoyl-2-C-methyl-D-ribofuranose: A Key Intermediate for C-Methylated Nucleosides

Introduction: The Strategic Importance of C2-Methylated Ribofuranose

In the landscape of therapeutic drug development, particularly in antiviral and anticancer research, C-methylated nucleosides represent a class of molecules with profound significance. The introduction of a methyl group at the C2' position of the ribose moiety sterically hinders the approach of polymerases and nucleases, often enhancing the metabolic stability and therapeutic index of the parent nucleoside. The synthesis of these vital compounds hinges on the availability of versatile, chirally pure building blocks. Among these, 2,3,5-tri-O-benzoyl-2-C-methyl-D-ribofuranose (CAS No: 30361-17-2)[1][2] stands out as a pivotal intermediate, providing a stable, protected scaffold ready for the stereoselective coupling with various nucleobases.

This guide provides an in-depth, technically-grounded narrative for the synthesis of this key intermediate. Moving beyond a simple recitation of steps, we will explore the causality behind the chosen synthetic strategy, the critical parameters that ensure success, and the mechanistic underpinnings of the core transformations. This document is designed for researchers, medicinal chemists, and process development scientists who require a robust and reproducible pathway to this high-value compound.

Overall Synthetic Strategy: A Three-Act Synthesis

The successful synthesis of this compound is a tale of strategic protection, precision carbon-carbon bond formation, and stereocontrolled reduction. Our narrative begins not with D-ribose itself, but with a more versatile starting material for C2 modification: D-ribono-1,4-lactone . This allows direct access to the C1 carbonyl for the key methylation step.

The overarching strategy unfolds in three main stages:

-

Exhaustive Protection: The free hydroxyl groups of D-ribono-1,4-lactone are protected as benzoyl esters. This serves a dual purpose: it prevents unwanted side reactions during the subsequent organometallic addition and enhances the lipophilicity of the intermediates, simplifying purification by chromatography.

-

Stereoselective C2-Methylation: The cornerstone of the synthesis is the addition of a methyl group to the C2 position. This is achieved via a Grignard reaction, where a methylmagnesium halide attacks the ketone at the C2 position of a transiently formed intermediate derived from the lactone.

-

Diastereoselective Reduction: The resulting lactol (a cyclic hemiacetal) is selectively reduced to the final furanose product, establishing the correct stereochemistry at the anomeric C1 position.

Caption: Overall Synthetic Workflow.

Part 1: The Foundation - Synthesis of 2,3,5-Tri-O-benzoyl-D-ribono-1,4-lactone

Causality of Approach: The journey begins with the protection of D-ribono-1,4-lactone. While the target molecule could theoretically be accessed from a protected D-ribose, starting with the lactone is more direct. The lactone's carbonyl group is a precursor to the C2-keto intermediate necessary for methylation. Benzoylation is the protection method of choice, yielding a crystalline and highly stable intermediate.

Experimental Protocol:

-

Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with D-ribono-1,4-lactone (1.0 eq).

-

Dissolution: Anhydrous pyridine (approx. 10-15 mL per gram of lactone) is added, and the mixture is stirred under a nitrogen atmosphere and cooled to 0 °C in an ice bath. Pyridine acts as both the solvent and the base to neutralize the HCl generated during the reaction.

-

Reagent Addition: Benzoyl chloride (3.5 eq) is added dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. The slight excess of benzoyl chloride ensures the complete conversion of all three hydroxyl groups.

-

Reaction: After the addition is complete, the ice bath is removed, and the reaction is allowed to warm to room temperature and stirred for 12-16 hours.

-

Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) using a solvent system like ethyl acetate/hexane (e.g., 1:1 v/v) until the starting material is fully consumed.

-

Workup: The reaction mixture is cooled again to 0 °C, and cold water is slowly added to quench the excess benzoyl chloride. The mixture is then transferred to a separatory funnel and diluted with ethyl acetate.

-

Purification: The organic layer is washed sequentially with 1M HCl (to remove pyridine), saturated aqueous sodium bicarbonate solution (to remove benzoic acid), and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Crystallization: The resulting crude syrup is purified by recrystallization from a suitable solvent system, such as ethanol or ethyl acetate/hexane, to yield 2,3,5-tri-O-benzoyl-D-ribono-1,4-lactone as a white crystalline solid.

Part 2: The Core Transformation - C2-Methylation via Grignard Reaction

Expertise & Experience: This step is the crux of the entire synthesis. The Grignard reaction is a powerful tool for C-C bond formation but is notoriously sensitive to moisture and protic solvents.[3][4] The substrate, a lactone, is an ester, and Grignard reagents can add twice to esters to form tertiary alcohols.[5][6] However, by carefully controlling the stoichiometry and temperature, we can favor the formation of the intermediate ketone, which is immediately attacked by a second equivalent of the Grignard reagent to yield the desired tertiary alcohol at the C2 position, which exists as a stable cyclic lactol.

Trustworthiness through Protocol Design: The protocol is designed to be self-validating. The absolute requirement for anhydrous conditions is non-negotiable. All glassware must be oven- or flame-dried, and anhydrous solvents are mandatory. The reaction is conducted under an inert atmosphere (nitrogen or argon) to prevent quenching of the Grignard reagent by atmospheric moisture and oxygen.

Mechanism of the Grignard Reaction:

Sources

An In-depth Technical Guide to the Structure Elucidation of 2,3,5-tri-O-benzoyl-2-C-methyl-D-ribofuranose

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,5-tri-O-benzoyl-2-C-methyl-D-ribofuranose is a synthetically important carbohydrate derivative.[1][2] Its core structure, a D-ribofuranose ring, is a fundamental component of nucleic acids, making its analogs valuable in the development of antiviral and antineoplastic drugs.[3] The addition of a methyl group at the C-2 position and benzoyl protecting groups at the 2, 3, and 5 positions creates a stereochemically complex molecule.[1][4] The precise determination of its three-dimensional structure is paramount for understanding its reactivity, biological activity, and for its use as a building block in the synthesis of modified nucleosides.[3][5][6]

This technical guide provides a comprehensive overview of the analytical methodologies employed to unequivocally determine the structure of this compound. We will delve into the practical and theoretical aspects of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and the foundational role of synthesis in confirming its constitution.

The Synthetic Pathway: A Prerequisite for Elucidation

The journey to elucidating the structure of this compound begins with its synthesis. A common route involves the modification of a readily available starting material like D-ribose. The synthesis not only provides the material for analysis but also offers crucial insights into the expected connectivity of the molecule. Effective synthetic methods have been developed for 2'-C-methylnucleosides starting from D-glucose and D-ribose.[7]

A Generalized Synthetic Workflow

The synthesis of this compound can be conceptualized through the following key transformations:

Caption: Generalized synthetic workflow for this compound.

This multi-step process, while not detailed here, underscores the importance of controlling stereochemistry at each step. The known stereochemistry of the starting D-ribose provides a reference point for the subsequent transformations.

Spectroscopic Elucidation: A Multi-faceted Approach

With the target molecule synthesized, a suite of spectroscopic techniques is employed to confirm its structure. Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the complete assignment of all proton (¹H) and carbon (¹³C) signals and for establishing the connectivity and stereochemistry of the molecule.

¹H NMR Spectroscopy: Unveiling the Proton Environment

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, we expect to see distinct signals for the ribofuranose ring protons, the C-2 methyl protons, and the aromatic protons of the benzoyl groups.

Expected ¹H NMR Chemical Shift Ranges:

| Proton Type | Approximate Chemical Shift (δ, ppm) | Multiplicity |

| Benzoyl Aromatic Protons | 7.3 - 8.1 | Multiplet |

| Anomeric Proton (H-1) | ~6.0 - 6.5 | Singlet or narrow doublet |

| Ribofuranose Protons (H-3, H-4) | ~5.0 - 6.0 | Multiplets |

| Ribofuranose Protons (H-5, H-5') | ~4.5 - 5.0 | Multiplets |

| C-2 Methyl Protons | ~1.5 - 2.0 | Singlet |

Note: These are approximate ranges and can vary based on the solvent and specific conformation.

The absence of a proton signal at the C-2 position and the presence of a singlet for the methyl group are key indicators of successful methylation at this position. The integration of the aromatic region relative to the aliphatic region will confirm the presence of three benzoyl groups.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule.

Expected ¹³C NMR Chemical Shift Ranges:

| Carbon Type | Approximate Chemical Shift (δ, ppm) | |---|---|---| | Benzoyl Carbonyl Carbons | 164 - 167 | | Benzoyl Aromatic Carbons | 128 - 134 | | Anomeric Carbon (C-1) | ~100 - 105 | | Ribofuranose Carbons (C-2, C-3, C-4) | ~70 - 85 | | Ribofuranose Carbon (C-5) | ~63 - 67 | | C-2 Methyl Carbon | ~20 - 25 |

The chemical shift of the quaternary C-2 carbon will be a key feature in the spectrum.

2D NMR Spectroscopy: Connecting the Dots

While 1D NMR provides essential information, 2D NMR experiments are crucial for assembling the complete structural picture.

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It is invaluable for tracing the proton connectivity within the ribofuranose ring, starting from an assigned proton.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. It allows for the unambiguous assignment of carbon signals based on their attached, and often more easily assigned, proton signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly powerful for confirming the placement of the benzoyl groups by observing correlations from the ribofuranose protons (e.g., H-3, H-5) to the carbonyl carbons of the benzoyl groups. It also confirms the position of the C-2 methyl group through correlations from the methyl protons to C-1, C-2, and C-3.

Caption: Workflow for NMR-based structure elucidation.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound, confirming its elemental composition. For this compound (C₂₇H₂₄O₈), the expected monoisotopic mass is approximately 476.1471 g/mol .[1][4] High-resolution mass spectrometry (HRMS) can confirm this with high accuracy.

Fragmentation Analysis:

Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are common ionization techniques. The fragmentation pattern observed in the MS/MS spectrum can provide further structural information. Key expected fragments include:

| m/z | Identity |

| 476.15 | [M+H]⁺ (protonated molecule) |

| 498.13 | [M+Na]⁺ (sodium adduct) |

| 354.10 | [M - C₇H₅O₂]⁺ (loss of a benzoyl group) |

| 105.03 | [C₇H₅O]⁺ (benzoyl cation) |

The prominent benzoyl cation at m/z 105 is a characteristic feature for benzoylated compounds.

X-ray Crystallography: The Definitive Solid-State Structure

While NMR and MS provide conclusive evidence for the structure in solution and the gas phase, respectively, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure in the solid state. This technique can definitively establish the relative and absolute stereochemistry of all chiral centers. Obtaining suitable crystals for X-ray analysis can be a challenge but provides the gold standard for structural proof. The crystal structure would reveal the puckering of the furanose ring and the orientation of the substituents.

Conclusion

The structural elucidation of this compound is a systematic process that relies on a synergistic combination of synthesis and advanced spectroscopic techniques. A well-designed synthetic route provides the necessary material and initial structural hypotheses. A comprehensive analysis using 1D and 2D NMR spectroscopy, coupled with mass spectrometry, allows for the complete assignment of its constitution and confirmation of its molecular formula. For absolute proof of its three-dimensional arrangement, single-crystal X-ray crystallography remains the ultimate arbiter. This rigorous approach to structure determination is fundamental to advancing the use of such modified carbohydrates in medicinal chemistry and drug discovery.

References

- Beigelman, L., et al. (1987). New syntheses of 2′-C-methylnucleosides starting from d-glucose and d-ribose.

- Madridge Publishers. (n.d.).

- Wishka, D. G., et al. (2018). Synthesis of Nucleoside Analogs Containing Sulfur or Selenium Replacements of the Ribose Ring Oxygen or Carbon.

- ResearchGate. (n.d.). Convenient syntheses of 2,3,5-tri-O-benzyl-arabino- and -ribofuranoses via their ally1 glycosides.

- Eaton, M. A. W., Millican, T. A., & Mann, J. (1988). New methodology for C-nucleoside synthesis: preparation of 1,2-dideoxy-1-(3-pyridyl)-D-ribofuranose. Journal of the Chemical Society, Perkin Transactions 1.

- ChemicalBook. (n.d.). This compound synthesis.

- ResearchGate. (n.d.). Synthesis of 2'-O-β-D-ribofuranosyl nucleosides.

- Benchchem. (n.d.). 1,3,5-Tri-O-benzoyl-2-O-methyl-D-ribofuranose.

- Biosynth. (n.d.). This compound.

- National Institutes of Health. (n.d.).

- Amerigo Scientific. (n.d.). This compound.

- ACS Publications. (2024). Comprehensive Analysis of Methyl-β-D-ribofuranoside: A Multifaceted Spectroscopic and Theoretical Approach. The Journal of Physical Chemistry A.

- ChemicalBook. (n.d.).

- Wikipedia. (n.d.). 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose.

- Sigma-Aldrich. (n.d.).

- PubChem. (n.d.). 1,3,5-Tri-O-benzoyl-2-O-methyl-D-ribofuranose.

- ResearchGate. (n.d.). SYNTHESIS OF 2',3,5'-TRI-O-BENZOYL-Β-D RIBONUCLEOSIDES.

- ACS Publications. (2024). Comprehensive Analysis of Methyl-β-D-ribofuranoside: A Multifaceted Spectroscopic and Theoretical Approach.

- ResearchGate. (n.d.).

- National Institutes of Health. (n.d.). SUPPORTING INFORMATION for Characteristic 1H NMR spectra of β-D-ribofuranosides and ribonucleosides.

- PubChem. (n.d.). 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose.

- PubChem. (n.d.). 2-O-Methyl-beta-D-ribofuranose.

- ResearchGate. (n.d.).

- PubChem. (n.d.). D-Ribofuranose.

Sources

- 1. biosynth.com [biosynth.com]

- 2. This compound - Amerigo Scientific [amerigoscientific.com]

- 3. madridge.org [madridge.org]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. Synthesis of Nucleoside Analogs Containing Sulfur or Selenium Replacements of the Ribose Ring Oxygen or Carbon - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sci-Hub. New methodology for C-nucleoside synthesis: preparation of 1,2-dideoxy-1-(3-pyridyl)-D-ribofuranose / Journal of the Chemical Society, Perkin Transactions 1, 1988 [sci-hub.box]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physical Properties of 2,3,5-tri-O-benzoyl-2-C-methyl-D-ribofuranose

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry and drug development, the synthesis and characterization of modified nucleosides are of paramount importance. These structural analogs of natural nucleosides form the bedrock of numerous therapeutic agents, particularly in antiviral and anticancer research. Among the vast array of synthetic intermediates, protected ribofuranose derivatives play a pivotal role as key building blocks. This technical guide focuses on a crucial, yet often under-documented intermediate: 2,3,5-tri-O-benzoyl-2-C-methyl-D-ribofuranose .

The introduction of a methyl group at the C2' position of the ribose moiety is a critical modification known to impart significant biological properties, including enhanced metabolic stability and potent inhibition of viral polymerases. The benzoyl protecting groups offer stability during synthetic manipulations and can influence the stereochemical outcome of glycosylation reactions. A thorough understanding of the physical properties of this intermediate is therefore essential for the rational design and efficient synthesis of novel 2'-C-methylated nucleoside analogs. This guide provides a consolidated overview of the known physical and chemical characteristics of this compound, offering a valuable resource for researchers in the field.

Chemical Identity and Molecular Structure

This compound is a derivative of D-ribose, a naturally occurring pentose sugar.[1] In this compound, the hydroxyl groups at positions 2, 3, and 5 of the furanose ring are protected by benzoyl groups, and a methyl group is introduced at the C2 position.

Systematic Name: [(2R,3R,4R)-3,4-Bis(benzoyloxy)-5-(benzoyloxymethyl)-2-methyltetrahydrofuran-2-yl] benzoate

Chemical Structure:

Caption: Conceptual workflow for the synthesis of the target compound.

Key Experimental Protocol: Synthesis of a 2'-C-Methyl Ribonucleoside Intermediate

While a specific protocol for the synthesis of the title compound is not detailed in the available search results, the following is a representative, step-by-step methodology for the synthesis of a related 2'-C-methyl ribonucleoside, which would involve the in-situ generation or use of a 2-C-methyl-ribofuranose derivative. This protocol is adapted from established methods in nucleoside chemistry.

Objective: To synthesize a protected 2'-C-methyl ribonucleoside via the glycosylation of a protected base with a 2-C-methyl ribofuranose donor.

Materials:

-

1,3,5-tri-O-benzoyl-α-D-ribofuranose (as a precursor to the glycosyl donor)

-

A silylated heterocyclic base (e.g., persilylated uracil)

-

Anhydrous acetonitrile (CH₃CN)

-

Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

-

N,O-Bis(trimethylsilyl)acetamide (BSA)

-

Inert atmosphere (Argon or Nitrogen)

-

Standard glassware for organic synthesis

Procedure:

-

Preparation of the Glycosyl Donor: The glycosyl donor, a reactive form of this compound, is typically prepared in situ from a suitable precursor.

-

Silylation of the Heterocyclic Base: In a flame-dried flask under an inert atmosphere, the heterocyclic base is suspended in anhydrous acetonitrile. BSA is added, and the mixture is heated to reflux until a clear solution is obtained, indicating complete silylation. The solution is then cooled to room temperature.

-

Glycosylation Reaction: The solution of the silylated base is cooled to 0°C. The glycosyl donor is then added, followed by the dropwise addition of TMSOTf. The reaction mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion of the reaction, the mixture is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the protected 2'-C-methyl ribonucleoside.

-

Deprotection: The benzoyl protecting groups are typically removed by treatment with a solution of ammonia in methanol to afford the final 2'-C-methyl ribonucleoside.

Self-Validating System:

-

TLC Monitoring: Throughout the reaction, TLC is used to monitor the consumption of the starting materials and the formation of the product. This allows for real-time assessment of the reaction's progress.

-

Spectroscopic Analysis: The structure of the final product and all intermediates should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and Mass Spectrometry. This provides definitive proof of the chemical identity and purity of the synthesized compounds.

Significance in Drug Discovery and Development

This compound is a highly valuable intermediate in the synthesis of nucleoside analogs with potential therapeutic applications. The 2'-C-methyl modification is a key feature in several potent antiviral agents. For instance, 2'-C-methyladenosine and 2'-C-methylguanosine have shown significant activity against the Hepatitis C virus (HCV) by inhibiting the NS5B polymerase, an RNA-dependent RNA polymerase crucial for viral replication.

The presence of the benzoyl protecting groups in the title compound facilitates its use in various coupling reactions, particularly the crucial N-glycosylation step to form the desired nucleoside. The nature of the protecting groups can also influence the stereoselectivity of this reaction, which is critical for obtaining the biologically active β-anomer.

Conclusion

This technical guide has provided a comprehensive overview of the known physical and chemical properties of this compound. While some experimental data, such as melting point and optical rotation, remain to be definitively reported in the literature, the foundational chemical identity and a conceptual synthetic framework have been established. The critical role of this compound as an intermediate in the synthesis of therapeutically relevant 2'-C-methylated nucleosides underscores the importance of a thorough understanding of its properties. It is anticipated that this guide will serve as a valuable resource for researchers engaged in the design and synthesis of novel nucleoside-based therapeutics.

References

-

Taylor & Francis Online. (2010, September 13). Synthesis of 2′-C-Methyl Ribonucleoside Analogues with Modified Heterocyclic Base Moieties. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and Evaluation of 2,6-Modified Purine 2′-C-Methyl Ribonucleosides as Inhibitors of HCV Replication. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of Purine Modified 2′-C-Methyl Nucleosides as Potential Anti-HCV Agents. Retrieved from [Link]

-

ACS Publications. (n.d.). Synthesis and Evaluation of 2,6-Modified Purine 2′-C-Methyl Ribonucleosides as Inhibitors of HCV Replication. Retrieved from [Link]

-

ResearchGate. (n.d.). New syntheses of 2′-C-methylnucleosides starting from d-glucose and d-ribose. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]

-

Collection of Czechoslovak Chemical Communications. (n.d.). EVISA's Journals Database. Retrieved from [Link]

-

CD BioGlyco. (n.d.). 2, 3, 5-Tri-O-benzoyl-2-C-methyl-D-ribofuranose. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2,3,5-tri-O-benzoyl-2-C-methyl-D-ribofuranose: Synthesis, Characterization, and Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2,3,5-tri-O-benzoyl-2-C-methyl-D-ribofuranose, a key carbohydrate intermediate in the synthesis of modified nucleoside analogues. While direct, published experimental protocols for this specific molecule are not extensively available, this document outlines a robust, scientifically-grounded approach to its synthesis, purification, and characterization based on established principles of carbohydrate chemistry and data from closely related analogues.

Core Molecular Attributes

This compound is a protected monosaccharide derivative. The benzoyl protecting groups enhance its solubility in organic solvents and allow for selective reactions at other positions. The C-2 methyl group is a critical modification that can confer unique biological properties to nucleoside analogues derived from this intermediate.

| Property | Value | Source(s) |

| Molecular Weight | 476.47 g/mol | [1][2] |

| Molecular Formula | C₂₇H₂₄O₈ | [1][2] |

| CAS Number | 30361-17-2 | [1][2] |

| Physical Form | Solid | [3] |

Synthesis and Purification: A Proposed Protocol

The synthesis of this compound can be approached through a multi-step process starting from D-ribose. The following protocol is a representative method based on well-established reactions in carbohydrate chemistry.

Rationale for the Synthetic Strategy

The synthetic route is designed to first protect the hydroxyl groups of D-ribose to control reactivity, followed by the introduction of the C-2 methyl group, and finally, benzoylation. This sequence ensures the desired regioselectivity and stereochemistry of the final product.

Experimental Protocol: Synthesis

Step 1: Protection of D-ribose

-

Objective: To create a suitable starting material for the introduction of the C-2 methyl group.

-

Procedure: D-ribose is first converted to a protected form, such as 1-O-methyl-D-ribofuranose, through a Fischer glycosidation reaction. This involves reacting D-ribose with methanol in the presence of an acid catalyst (e.g., HCl).

Step 2: Introduction of the C-2 Methyl Group

-

Objective: To introduce the key methyl group at the C-2 position.

-

Procedure: The protected ribofuranose from Step 1 is subjected to a reaction sequence that involves oxidation of the C-2 hydroxyl group to a ketone, followed by the addition of a methyl nucleophile (e.g., methylmagnesium bromide or methyllithium). This Grignard or organolithium reaction will introduce the methyl group at the C-2 position. Subsequent workup will yield the 2-C-methyl-D-ribofuranose derivative.

Step 3: Benzoylation

-

Objective: To protect the remaining hydroxyl groups with benzoyl groups.

-

Procedure: The product from Step 2 is dissolved in a suitable solvent like pyridine. Benzoyl chloride is then added dropwise at a controlled temperature (typically 0 °C to room temperature). The reaction is stirred until completion, which can be monitored by thin-layer chromatography (TLC).

Experimental Protocol: Purification

-

Workup: Following the benzoylation reaction, the mixture is typically quenched with water or a saturated aqueous solution of sodium bicarbonate. The product is then extracted into an organic solvent such as ethyl acetate or dichloromethane. The organic layers are combined, washed with brine, dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure.

-

Chromatography: The crude product is purified by column chromatography on silica gel. A gradient of ethyl acetate in hexanes is a common eluent system for this type of compound. The fractions containing the pure product, as determined by TLC, are collected and the solvent is evaporated.

-

Crystallization: If the purified product is a solid, it can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield the final product in high purity.

Visualization of the Synthetic Workflow

Caption: Synthetic workflow for this compound.

Analytical Characterization

Due to the lack of specific published data for this compound, the following characterization details are based on expected values derived from its structure and data for analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzoyl groups (aromatic protons typically in the range of 7.2-8.2 ppm), the methyl group (a singlet around 1.2-1.5 ppm), and the ribofuranose ring protons.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons of the benzoyl groups (around 165-170 ppm), the aromatic carbons, the carbons of the ribofuranose ring, and the methyl carbon (typically in the aliphatic region).

Table of Expected ¹H and ¹³C NMR Chemical Shifts:

| Group | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) |

| Benzoyl Aromatic Protons | 7.2 - 8.2 (multiplets) | 128 - 135 |

| Benzoyl Carbonyl Carbons | - | 165 - 170 |

| Ribofuranose Protons | 4.0 - 6.0 (multiplets) | 70 - 100 |

| C-2 Methyl Protons | ~1.2 - 1.5 (singlet) | ~20 - 25 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

-

Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI): These soft ionization techniques are expected to show the molecular ion peak [M+Na]⁺ or [M+H]⁺.

-

Fragmentation Pattern: The mass spectrum would likely show fragments corresponding to the loss of benzoyl groups (C₇H₅O, 105 Da) and other characteristic fragments of the ribofuranose ring.

Expected Mass Spectral Data:

| Ion | m/z |

| [M+Na]⁺ | 499.14 |

| [M+H]⁺ | 477.15 |

| [M-C₇H₅O]⁺ | 371.10 |

Visualization of the Characterization Logic

Caption: Logical flow for the characterization of the synthesized product.

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of nucleoside analogues with potential therapeutic applications. The introduction of a methyl group at the C-2' position of a nucleoside can significantly impact its biological activity.

-

Antiviral Agents: C-2' methylated nucleosides have been investigated for their antiviral properties. The methyl group can enhance the metabolic stability of the nucleoside and alter its interaction with viral enzymes, such as polymerases, potentially leading to the inhibition of viral replication.

-

Anticancer Agents: Modified nucleosides are a cornerstone of cancer chemotherapy. The 2'-C-methyl modification can lead to compounds that act as chain terminators in DNA or RNA synthesis in rapidly dividing cancer cells, thereby inducing apoptosis.

The benzoyl protecting groups in this compound can be readily removed under basic conditions (e.g., with sodium methoxide in methanol) to reveal the free hydroxyl groups, which can then be further functionalized or coupled with nucleobases to form the desired nucleoside analogues.

Conclusion

References

-

Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]

-

CD BioGlyco. (n.d.). 2, 3, 5-Tri-O-benzoyl-2-C-methyl-D-ribofuranose. Retrieved from [Link]

-

ResearchGate. (2014, March 29). How can I synthesize 1-O-Acetyl-2,3,5-tri-O-benzoyl-b-D-ribofuranose?. Retrieved from [Link]

-

Wikipedia. (2023, October 25). 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 2,3,5-tri-O-benzoyl-2-C-methyl-D-ribofuranose: A Key Intermediate in Nucleoside Drug Development

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Significance of a C2'-Methylated Ribofuranose Scaffold

In the landscape of modern medicinal chemistry, particularly in the development of antiviral and anticancer therapeutics, the structural modification of nucleosides has proven to be a profoundly fruitful strategy. Among these modifications, the introduction of a methyl group at the 2'-position of the ribofuranose ring has emerged as a critical design element. This "magic methyl" can impart desirable pharmacological properties, including enhanced metabolic stability and potent, selective inhibition of viral polymerases. This guide provides a comprehensive technical overview of 2,3,5-tri-O-benzoyl-2-C-methyl-D-ribofuranose, a pivotal intermediate for the synthesis of these next-generation nucleoside analogs. We will delve into its chemical properties, systematic nomenclature, synthesis, and crucial role in the development of life-saving therapeutics.

Section 1: Chemical Identity and Properties

This compound is a synthetically valuable derivative of D-ribose. The benzoyl protecting groups at the 2, 3, and 5 positions enhance its stability and solubility in organic solvents, making it an ideal substrate for subsequent glycosylation reactions in the synthesis of nucleoside analogs.

| Property | Value |

| IUPAC Name | (3R,4R,5R)-5-(benzoyloxymethyl)-4-(benzoyloxy)-3-methyl-3-(benzoyloxy)oxolan-2-ol |

| CAS Number | 30361-17-2[1][2] |

| Molecular Formula | C27H24O8[1][2] |

| Molecular Weight | 476.47 g/mol [1][2] |

| Appearance | Expected to be a white to off-white crystalline solid |

| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate |

Section 2: Deconstructing the IUPAC Nomenclature

The systematic name, this compound, is derived from the IUPAC rules for naming carbohydrates, particularly for branched-chain monosaccharides.[3][4][5]

-

Ribofuranose : This is the parent name, indicating a five-membered ring structure derived from ribose.[5]

-

D- : This prefix specifies the stereochemical configuration at the chiral center furthest from the anomeric carbon (C4' in this case), relating it to D-glyceraldehyde.

-

2-C-methyl : This indicates that a methyl group is attached directly to the second carbon atom of the ribofuranose ring, creating a branched-chain sugar.[3]

-

2,3,5-tri-O-benzoyl : This part of the name specifies that the hydroxyl groups at the 2, 3, and 5 positions of the ribofuranose ring are protected by benzoyl ester groups.

Section 3: Synthetic Strategies

The synthesis of this compound is a multi-step process that begins with a readily available starting material, such as D-ribose or D-glucose. The key challenge lies in the stereoselective introduction of the methyl group at the C2' position.

Conceptual Synthetic Workflow

Detailed Experimental Protocol (Illustrative)

The following is a representative, multi-step protocol for the synthesis of 2'-C-methylnucleosides, from which the target intermediate can be derived.[6][7][8]

-

Preparation of a Protected Ribofuranose: D-ribose is first converted to a protected derivative, such as 1,2:3,5-di-O-isopropylidene-α-D-ribofuranose, to selectively expose the C2'-hydroxyl group for subsequent oxidation.

-

Oxidation to a Ketone: The C2'-hydroxyl group of the protected ribofuranose is oxidized to a ketone using reagents like Swern oxidation or Dess-Martin periodinane. This step is crucial for the introduction of the methyl group at the C2' position.

-

Stereoselective Methylation: The resulting ketone is then treated with a methyl nucleophile, such as methylmagnesium bromide (a Grignard reagent) or methyllithium. The stereoselectivity of this addition is a critical factor and can be influenced by the choice of reagents and reaction conditions.

-

Deprotection and Benzoylation: The protecting groups from the initial steps are removed under acidic conditions. The resulting 2-C-methyl-D-ribofuranose is then per-benzoylated using benzoyl chloride in the presence of a base like pyridine to yield the final product, this compound.

Section 4: The Role in Drug Development

The primary application of this compound is as a key intermediate in the synthesis of 2'-C-methylated nucleoside analogs, which are potent inhibitors of viral RNA-dependent RNA polymerases (RdRp).

Mechanism of Action of 2'-C-Methyl Nucleoside Analogs

Once the synthesized nucleoside analog (prodrug) enters the cell, it is phosphorylated by host cell kinases to its active 5'-triphosphate form.[9] This triphosphate then competes with the natural nucleoside triphosphates for incorporation into the growing viral RNA chain by the viral RdRp. The presence of the bulky 2'-methyl group on the sugar moiety acts as a steric block, preventing the formation of the next phosphodiester bond and leading to chain termination.[10] This effectively halts viral replication.

Notable Examples in Antiviral Therapy

-

Sofosbuvir (Sovaldi®): A blockbuster drug for the treatment of Hepatitis C virus (HCV) infection, Sofosbuvir is a prodrug of a 2'-deoxy-2'-α-fluoro-2'-β-C-methyluridine monophosphate.[10][11] Its synthesis relies on a 2'-C-methylated ribofuranose scaffold.

-

2'-C-Methyladenosine and 2'-C-Methylguanosine: These nucleoside analogs have demonstrated selective in vitro activity against HCV by acting as non-obligatory chain terminators of RNA elongation.[12]

Section 5: Analytical Characterization

| Technique | Expected/Reference Data |

| ¹H NMR | - Aromatic Protons (Benzoyl): δ 7.3-8.1 ppm (multiplets) - Ribose Protons: δ 4.0-6.0 ppm (multiplets) - Methyl Protons (C2'-CH₃): δ 1.2-1.6 ppm (singlet) |

| ¹³C NMR | - Carbonyl Carbons (Benzoyl): δ 164-167 ppm - Aromatic Carbons (Benzoyl): δ 128-134 ppm - Ribose Carbons: δ 60-105 ppm - Methyl Carbon (C2'-CH₃): δ 20-25 ppm |

| Mass Spec. | [M+Na]⁺: Expected around m/z 499.13 |

Conclusion

This compound stands as a testament to the power of synthetic chemistry in enabling the development of targeted therapeutics. Its carefully designed structure, featuring strategically placed protecting groups and the crucial C2'-methyl modification, makes it an indispensable building block for a class of antiviral agents that have transformed the treatment of diseases like Hepatitis C. A thorough understanding of its properties, synthesis, and applications is essential for researchers and scientists working at the forefront of drug discovery and development.

References

-

IUPAC. Nomenclature of Branched-Chain Monosaccharides. Available at: [Link]

- Jordheim, L. P., et al. (2013). Metabolism, Biochemical Actions, and Chemical Synthesis of Anticancer Nucleosides, Nucleotides, and Base Analogs. Chemical Reviews, 113(8), 6334-6378.

- Beigelman, L. N., et al. (1987). New syntheses of 2′-C-methylnucleosides starting from d-glucose and d-ribose.

- Eldrup, A. B., et al. (2004). Structure-activity relationship of purine ribonucleosides for inhibition of hepatitis C virus RNA-dependent RNA polymerase. Journal of Medicinal Chemistry, 47(9), 2283-2295.

- Clark, J. L., et al. (2005). Design, synthesis, and antiviral activity of 2'-deoxy-2'-fluoro-2'-C-methylcytidine, a potent inhibitor of hepatitis C virus replication. Journal of Medicinal Chemistry, 48(17), 5504-5508.

- Sofia, M. J., et al. (2012). Discovery of a β-d-2′-Deoxy-2′-α-fluoro-2′-β-C-methyluridine Nucleotide Prodrug (PSI-7977) for the Treatment of Hepatitis C Virus. Journal of Medicinal Chemistry, 55(4), 1640-1655.

-

Amerigo Scientific. This compound. Available at: [Link]

- De Clercq, E. (2021). Intriguing Antiviral Modified Nucleosides: A Retrospective View into the Future Treatment of COVID-19. ACS Medicinal Chemistry Letters, 12(4), 543-557.

- Mikhailov, S. N., & Beigelman, L. N. (1987). A new synthesis of 2'-C-methylnucleosides starting from D-ribose.

- Clark, J. L., et al. (2006). Synthesis of 2‐Deoxy‐2‐Fluoro‐2‐C‐Methyl‐ D ‐Ribofuranoses.

- Pierra, C., et al. (2006). Synthesis and anti-hepatitis C virus activity of 2'-C-methyl-7-deazapurine ribonucleosides. Bioorganic & Medicinal Chemistry Letters, 16(16), 4233-4237.

-

IUPAC. Nomenclature of Carbohydrates. Available at: [Link]

- Pierra, C., et al. (2005). 2'-C-Methyl Branched Pyrimidine Ribonucleoside Analogues: Potent Inhibitors of RNA Virus Replication. Antiviral Chemistry & Chemotherapy, 16(5), 317-330.

- Harki, D. A., et al. (2022). Role of a “Magic” Methyl: 2′-Deoxy-2′-α-F-2′-β-C-methyl Pyrimidine Nucleotides Modulate RNA Interference Activity through Synergy with 5′-Phosphate Mimics and Mitigation of Off-Target Effects. Journal of the American Chemical Society, 144(32), 14619-14630.

-

Wikipedia. Monosaccharide nomenclature. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. old.iupac.org [old.iupac.org]

- 4. Carbohydrate Nomenclature [iupac.qmul.ac.uk]

- 5. Monosaccharide nomenclature - Wikipedia [en.wikipedia.org]

- 6. sci-hub.st [sci-hub.st]

- 7. researchgate.net [researchgate.net]

- 8. madridge.org [madridge.org]

- 9. mdpi.com [mdpi.com]

- 10. Role of a “Magic” Methyl: 2′-Deoxy-2′-α-F-2′-β-C-methyl Pyrimidine Nucleotides Modulate RNA Interference Activity through Synergy with 5′-Phosphate Mimics and Mitigation of Off-Target Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis of Purine Modified 2′-C-Methyl Nucleosides as Potential Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of Modified Nucleosides: A Technical Guide to the Discovery and Synthesis of 2,3,5-tri-O-benzoyl-2-C-methyl-D-ribofuranose

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 2,3,5-tri-O-benzoyl-2-C-methyl-D-ribofuranose, a pivotal intermediate in the development of therapeutic nucleoside analogues. Addressed to researchers, scientists, and professionals in drug development, this document delves into the causal relationships behind synthetic strategies, offers detailed experimental protocols, and presents a historical narrative of the innovations that have shaped the field of 2'-C-methyl ribonucleosides. By synthesizing technical data with field-proven insights, this guide aims to serve as an authoritative resource for the scientific community engaged in the pursuit of novel antiviral and anticancer agents.

Introduction: The Significance of a "Magic Methyl" Group

The introduction of a methyl group at the 2'-position of the ribose moiety in nucleosides has had a profound impact on medicinal chemistry. This seemingly minor modification, often referred to as a "magic methyl," can dramatically alter the biological properties of a nucleoside, leading to enhanced antiviral or anticancer activity. The 2'-C-methyl group can influence the sugar pucker conformation, modulate the binding affinity to viral polymerases, and confer resistance to degradation by cellular enzymes.

At the heart of the synthesis of these potent therapeutic agents lies a key building block: This compound (CAS No. 30361-17-2)[1][2]. This fully protected ribofuranose derivative provides a stable and versatile platform for the stereoselective introduction of various nucleobases, paving the way for the creation of a diverse library of 2'-C-methyl nucleoside analogues. This guide will explore the historical context of its development, detail the evolution of its synthesis, and provide practical methodologies for its preparation.

A Historical Perspective: The Dawn of 2'-C-Branched Ribonucleosides

The journey to this compound is intrinsically linked to the broader quest for modified nucleosides with therapeutic potential. While a singular "discovery" paper for this specific compound is not readily identifiable in the annals of organic chemistry, its emergence can be traced through the pioneering work on the synthesis of 2'-C-branched ribonucleosides.

Early efforts in the mid-20th century focused on modifications of the nucleobase and the sugar moiety to overcome the limitations of naturally occurring nucleosides as drugs, such as rapid metabolic degradation. The concept of introducing a substituent at the 2'-position of the ribose ring gained traction as a strategy to sterically hinder the action of polymerases and other enzymes involved in nucleic acid metabolism.

A significant milestone in this area was the development of methods for the synthesis of 2'-C-methylnucleosides. Researchers like Beigelman and his colleagues made notable contributions by preparing these compounds from readily available starting materials like D-glucose and D-ribose[3]. Their work laid the groundwork for more complex synthetic routes and highlighted the potential of 2'-C-methylated nucleosides as a promising class of therapeutic agents. The development of 2'-C-methyl adenosine and 2'-C-methyl guanosine as potent inhibitors of the Hepatitis C virus (HCV) NS5B polymerase further fueled interest in this field, despite their initial challenges with bioavailability[4].

The synthesis of this compound emerged as a critical step in streamlining the production of these valuable nucleoside analogues. The benzoyl protecting groups offer several advantages: they are crystalline, stable to a wide range of reaction conditions, and can be readily removed at a later stage of the synthesis. This strategic choice of protecting groups facilitated the purification of intermediates and improved the overall efficiency of the synthetic routes.

Synthetic Strategies: From Classical Approaches to Modern Methodologies

The synthesis of this compound and its subsequent conversion to 2'-C-methyl nucleosides has evolved over the years, with researchers continuously seeking more efficient, stereoselective, and scalable methods.

The Ribonolactone Approach: A Foundational Strategy

One of the early and effective strategies for the synthesis of 2'-C-methyl ribonucleosides commences with D-ribono-1,4-lactone. This approach offers a convergent pathway to the desired 2'-C-methylated sugar moiety.

The general workflow for this approach can be visualized as follows:

Caption: A generalized workflow for the synthesis of the target compound starting from D-ribono-1,4-lactone.

This strategy allows for the introduction of the 2'-C-methyl group with good stereocontrol. The choice of protecting groups for the 3- and 5-hydroxyls is crucial to prevent side reactions during the oxidation and methylation steps.

Step-by-Step Experimental Protocol: Synthesis from D-Ribono-1,4-lactone

The following protocol is a representative example of the synthesis of this compound starting from D-ribono-1,4-lactone.

Materials:

-

D-Ribono-1,4-lactone

-

Acetone

-

2,2-Dimethoxypropane

-

p-Toluenesulfonic acid monohydrate

-

Dichloromethane (DCM)

-

Pyridinium chlorochromate (PCC) or Dess-Martin periodinane

-

Methylmagnesium bromide (MeMgBr) in diethyl ether

-

Tetrahydrofuran (THF), anhydrous

-

Benzoyl chloride

-

Pyridine, anhydrous

-

Saturated aqueous ammonium chloride solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Protection of 3,5-Hydroxyls:

-

Dissolve D-ribono-1,4-lactone in acetone and add 2,2-dimethoxypropane.

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Quench the reaction with a saturated aqueous sodium bicarbonate solution and extract the product with DCM.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the 3,5-O-isopropylidene-D-ribono-1,4-lactone.

-

-

Oxidation of the 2-Hydroxyl Group:

-

Dissolve the protected lactone in anhydrous DCM.

-

Add PCC or Dess-Martin periodinane portion-wise at 0 °C and stir the mixture at room temperature until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite and wash with DCM.

-

Concentrate the filtrate under reduced pressure to obtain the crude 2-keto-lactone.

-

-

Methylation of the 2-Keto Group:

-

Dissolve the crude 2-keto-lactone in anhydrous THF and cool the solution to -78 °C.

-

Add a solution of MeMgBr in diethyl ether dropwise.

-

Stir the reaction mixture at -78 °C for the specified time, then slowly warm to room temperature.

-

Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

-

Benzoylation of the Hydroxyl Groups:

-

Dissolve the crude methylated product in anhydrous pyridine and cool to 0 °C.

-

Add benzoyl chloride dropwise and stir the reaction at room temperature overnight.

-

Pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the organic layer successively with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography to yield this compound.

-

Alternative Synthetic Routes

While the ribonolactone approach is robust, other synthetic strategies have also been developed. These include methods starting from D-ribose, which involve a series of protection, oxidation, methylation, and deprotection/re-protection steps. Some modern approaches also utilize enzymatic reactions to achieve higher stereoselectivity and milder reaction conditions.

| Starting Material | Key Steps | Advantages | Disadvantages | Reference |

| D-Ribono-1,4-lactone | Protection, Oxidation, Methylation, Benzoylation | Good stereocontrol at C2' | Multiple steps | [5] |

| D-Ribose | Protection, Oxidation, Methylation, Deprotection, Benzoylation | Readily available starting material | Can lead to anomeric mixtures | [3] |

| 1,3,5-tri-O-benzoyl-α-D-ribofuranose | Oxidation of 2-OH, Methylation | Fewer protection/deprotection steps | Requires a pre-functionalized starting material | [6] |

The Role in Nucleoside Synthesis: A Gateway to Antiviral and Anticancer Agents

The primary application of this compound is as a key intermediate in the synthesis of 2'-C-methyl nucleosides. The most common method for coupling the sugar moiety to a nucleobase is the Vorbrüggen glycosylation reaction.

Caption: The Vorbrüggen glycosylation reaction for the synthesis of 2'-C-methyl nucleosides.

This reaction typically proceeds with good to excellent β-selectivity, which is crucial for the biological activity of the resulting nucleoside analogues. The choice of Lewis acid and solvent can significantly influence the stereochemical outcome of the glycosylation.

The resulting 2'-C-methyl nucleosides have shown remarkable efficacy against a range of viruses, including Hepatitis C virus (HCV) and influenza virus. Prominent examples of drugs and clinical candidates that are 2'-C-methyl nucleosides underscore the importance of this structural motif in modern drug discovery.

Conclusion and Future Perspectives

This compound has firmly established itself as a cornerstone in the synthesis of modified nucleosides. Its discovery and the continuous refinement of its synthesis have been instrumental in advancing the field of antiviral and anticancer drug development. The historical evolution of its preparation reflects the ingenuity and perseverance of synthetic organic chemists in tackling complex molecular challenges.

Future research in this area will likely focus on the development of even more efficient, atom-economical, and environmentally benign synthetic routes. The exploration of novel catalytic systems, including biocatalysis, holds promise for further improving the stereoselectivity and scalability of the synthesis of this vital building block. As our understanding of the intricate mechanisms of viral replication and cancer progression deepens, the demand for novel and diverse 2'-C-methyl nucleoside analogues will undoubtedly continue to grow, ensuring that the legacy of this compound will endure for years to come.

References

- Hřebabecký, H., & Beránek, J. (1978). Synthesis of 1,2,3,5-Tetra-O-benzoyl-2-C-β-trifluoromethyl-α-D-ribofuranose and its use in the synthesis of 2'-C-β-trifluoromethyl pyrimidine ribonucleosides.

- Eltayeb, N. E., & El-Kalyoubi, S. (2018). Recent advances in synthetic approaches for medicinal chemistry of C-nucleosides. Mini-Reviews in Medicinal Chemistry, 18(15), 1266-1283.

- Dentmon, Z. W., Kaiser, T. M., & Liotta, D. C. (2020).

- Zhang, H. W., Zhou, L., Coats, S. J., McBrayer, T. R., Tharnish, P. M., Bondada, L., ... & Schinazi, R. F. (2012). Synthesis of purine modified 2'-C-methyl nucleosides as potential anti-HCV agents. Bioorganic & Medicinal Chemistry Letters, 22(12), 4144-4147.

- Beigelman, L. N., Gurskaya, G. V., Tsapkina, E. N., & Mikhailov, S. N. (1987). Synthesis of 2'-C-methylnucleosides.

- Ferrero, M., Gaggero, N., & Gotor-Fernández, V. (2023). Synthesis of 2′-O-Methyl/2′-O-MOE-L-Nucleoside Derivatives and Their Applications: Preparation of G-Quadruplexes, Their Characterization, and Stability Studies. ACS Omega, 8(47), 45037-45048.

- De Clercq, E. (2016). C-Nucleosides To Be Revisited. Journal of Medicinal Chemistry, 59(15), 7099-7120.

- Wang, G., & Seley-Radtke, K. L. (2017). Alternative method for synthesis of 2'-substituted C-nucleosides. IntechOpen.

-

Wikipedia. (n.d.). 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. Retrieved from [Link]

- Mukhin, D. N., & Timofeev, V. P. (2023). Approaches to the synthesis of heterocyclic C-nucleosides. Russian Chemical Bulletin, 72(2), 429-450.

- El-Kalyoubi, S., & Eltayeb, N. E. (2018). Efficient Synthesis of Methyl 3,5-Di-O-benzyl-α-d-ribofuranoside and Application to the Synthesis of 2'-C-β-Alkoxymethyluridines.

-

Amer, A. (2014, March 29). How can I synthesize 1-O-Acetyl-2,3,5-tri-O-benzoyl-b-D-ribofuranose? ResearchGate. Retrieved from [Link]

- Kim, M. J. (2011). Synthesis of 2′-C-Methyl Ribonucleoside Analogues with Modified Heterocyclic Base Moieties. Bulletin of the Korean Chemical Society, 32(10), 3611-3614.

-

National Center for Biotechnology Information. (n.d.). 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose. PubChem. Retrieved from [Link]

- CN102659856A. (2012). Preparation technology of 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose.

- D'Alonzo, D., & Palumbo, G. (2019). 2,3,5-Tri-O-benzyl-d-xylofuranose. Molbank, 2019(3), M1083.

- Saneyoshi, H., & Seio, K. (2011). Synthesis of 2′-O-[2-(N-Methylcarbamoyl)ethyl]ribonucleosides Using Oxa-Michael Reaction and Chemical and Biological Properties of Oligonucleotide Derivatives Incorporating These Modified Ribonucleosides. The Journal of Organic Chemistry, 76(9), 3249-3260.

-

Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]

- Sharma, M., & Sharma, V. (2022). Biocatalytic synthesis of ribonucleoside analogues using nucleoside transglycosylase-2. Chemical Science, 13(2), 435-442.

- Ricardo, A., & Benner, S. A. (2009). Ribonucleoside stability and prebiotic synthesis. Astrobiology, 9(3), 261-267.

Sources

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. This compound - Amerigo Scientific [amerigoscientific.com]

- 3. madridge.org [madridge.org]

- 4. Synthesis of Purine Modified 2′-C-Methyl Nucleosides as Potential Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The Latent Therapeutic Potential of 2,3,5-tri-O-benzoyl-2-C-methyl-D-ribofuranose: A Pro-Drug Scaffold for Antiviral and Antitumor Nucleoside Analogs

Abstract

This technical guide delves into the latent biological potential of 2,3,5-tri-O-benzoyl-2-C-methyl-D-ribofuranose, a synthetic carbohydrate derivative. While direct biological activity of this benzoylated form is not prominently documented, its strategic importance lies in its role as a key intermediate in the synthesis of 2'-C-methyl-D-ribofuranose nucleoside analogs. These analogs have demonstrated significant promise as antiviral and antitumor agents. This guide will explore the established biological activities of these derivatives, propose the mechanistic pathways through which they likely exert their effects, and provide detailed experimental protocols for the synthesis, deprotection, and subsequent biological evaluation of novel nucleoside analogs derived from the title compound. We will further elucidate the critical structure-activity relationships that govern the therapeutic efficacy of 2'-C-methylated nucleosides, providing a comprehensive roadmap for researchers and drug development professionals in this field.

Introduction: Unmasking the Potential of a Protected Precursor

This compound (CAS No. 30361-17-2) is a crystalline solid with the molecular formula C27H24O8 and a molecular weight of 476.47 g/mol [1][2]. In the realm of medicinal chemistry, the benzoyl groups serve as protecting agents for the hydroxyl functionalities of the ribofuranose ring. This protection is a crucial step in the multi-stage synthesis of modified nucleosides, preventing unwanted side reactions and allowing for the precise introduction of a nucleobase at the anomeric (C1) position.

The true biological significance of this compound is realized upon the removal of these benzoyl groups and the coupling with a heterocyclic nucleobase to form a 2'-C-methyl nucleoside analog. The introduction of a methyl group at the 2'-position of the ribose sugar is a key structural modification that has been shown to confer potent biological activity, particularly in the inhibition of viral polymerases and cellular enzymes involved in nucleic acid synthesis.[3]

The Cornerstone of Bioactivity: The 2'-C-Methyl Modification

The 2'-C-methyl modification has been a highly successful strategy in the development of antiviral and anticancer nucleoside analogs.[3] This small alkyl group imparts several critical properties that enhance the therapeutic profile of the parent nucleoside:

-

Altered Sugar Pucker: The steric bulk of the methyl group influences the conformation of the ribose ring, which can affect how the nucleoside analog is recognized and processed by viral or cellular enzymes.

-

Chain Termination: Once incorporated into a growing nucleic acid chain (DNA or RNA), the 2'-C-methyl group can act as a non-obligate chain terminator.[3] This is because the methyl group can sterically hinder the approach of the next incoming nucleotide, thereby halting the replication of the viral genome or the proliferation of cancer cells.[3]

-

Enhanced Stability: The 2'-C-methyl group can protect the nucleoside analog from degradation by cellular enzymes, increasing its intracellular half-life and therapeutic efficacy.

Potential Biological Activities: A Focus on Antiviral and Antitumor Applications

Based on the extensive body of research on 2'-C-methyl nucleoside analogs, it is highly probable that derivatives of this compound will exhibit significant antiviral and/or antitumor activity.

Antiviral Activity

2'-C-methyl nucleoside analogs have shown potent activity against a range of viruses, most notably the Hepatitis C virus (HCV).[3][4][5][6] The mechanism of action for these compounds typically involves the inhibition of the viral RNA-dependent RNA polymerase (RdRp).[7][8]

Proposed Mechanism of Antiviral Action:

-

Cellular Uptake and Activation: The deprotected 2'-C-methyl nucleoside analog enters the host cell and is sequentially phosphorylated by host cell kinases to its active 5'-triphosphate form.[4][9]

-

Competitive Inhibition: The 2'-C-methyl nucleoside triphosphate then competes with the natural nucleoside triphosphates for the active site of the viral RdRp.[5]

-

Chain Termination: Upon incorporation into the nascent viral RNA strand, the 2'-C-methyl group disrupts the elongation process, leading to premature chain termination and the inhibition of viral replication.[3][6]

Antitumor Activity

Several 2'-C-methyl nucleoside analogs have also demonstrated promising antitumor activity against various cancer cell lines.[10][11][12] The proposed mechanism of action in cancer cells often involves the inhibition of enzymes crucial for DNA synthesis and cell division.

Potential Anticancer Mechanisms:

-

Inhibition of Ribonucleotide Reductase: Some C-methylated nucleosides have been shown to inhibit ribonucleotide reductase, the enzyme responsible for converting ribonucleotides to deoxyribonucleotides, which are the building blocks of DNA.[10][11] This depletion of the deoxyribonucleotide pool leads to the cessation of DNA replication and cell cycle arrest.

-

Induction of Apoptosis: By disrupting normal cellular processes, these analogs can trigger programmed cell death (apoptosis) in cancer cells.

Experimental Protocols

The following protocols provide a framework for the synthesis, deprotection, and biological evaluation of novel nucleoside analogs derived from this compound.

Synthesis and Deprotection of 2'-C-Methyl Nucleoside Analogs

Objective: To synthesize a novel 2'-C-methyl nucleoside analog by coupling this compound with a desired nucleobase, followed by the removal of the benzoyl protecting groups.

Materials:

-

This compound

-

Desired heterocyclic nucleobase (e.g., uracil, cytosine, adenine, guanine)

-